6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
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Overview
Description
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol, also known as MDI or 6-MeO-MDI, is a psychoactive compound that belongs to the family of indanes. It was first synthesized in 2005 by Alexander Shulgin and is structurally similar to the popular drug MDMA. This compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mechanism of Action
The mechanism of action of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves the binding of the compound to serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which are responsible for regulating mood, appetite, and sleep. Additionally, 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been shown to increase the production of BDNF, which plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a decrease in anxiety and depression. Additionally, it has been found to increase the production of BDNF, which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its unique mechanism of action. This compound has the potential to be used in the development of new treatments for depression, anxiety, and PTSD. However, one limitation of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its potential for abuse. This compound has psychoactive effects and could be misused if not properly controlled.
Future Directions
There are a number of future directions for research on 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol. One area of interest is the development of new treatments for depression, anxiety, and PTSD. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in humans.
Synthesis Methods
The synthesis of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced using a metal hydride to yield the corresponding amine. Finally, the amine is reacted with a ketone to produce 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol.
Scientific Research Applications
6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. Additionally, it has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
properties
CAS RN |
165072-41-3 |
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Product Name |
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
synonyms |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
Origin of Product |
United States |
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